![molecular formula C16H9Cl2N3O B1684258 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile CAS No. 383124-82-1](/img/structure/B1684258.png)
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Overview
Description
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile (CDPF-CN) is a compound belonging to the class of organic compounds known as nitriles. It is a colorless solid with a molecular weight of 333.37 g/mol. CDPF-CN is a versatile compound with many potential applications in scientific research, especially in the fields of in vivo and in vitro studies.
Scientific Research Applications
GPR35 Agonist Activity
YE 120 is known to be a potent agonist of the G protein-coupled receptor 35 (GPR35), with an EC50 value of 32 nM in dynamic mass redistribution (DMR) assays using HT-29 cells. This receptor is implicated in various physiological and pathological processes, making YE 120 a valuable compound for research in these areas .
β-arrestin Translocation
In addition to its GPR35 agonist activity, YE 120 also displays partial agonist activity in β-arrestin translocation assays, with an EC50 of 10.2 µM. This suggests potential applications in studying receptor desensitization and internalization processes .
Therapeutic Research
Due to its activity on GPR35, YE 120 may have therapeutic implications in inflammation, as GPR35 has been identified as playing a dual role in inflammatory processes. Research into GPR35 agonists like YE 120 could lead to new treatments for inflammatory diseases .
Pharmacological Studies
YE 120’s role as a GPR35 agonist also opens avenues for pharmacological studies, especially considering the recent advances in understanding GPR35’s pharmacology and its prospective therapeutic directions .
Mechanism of Action
Target of Action
YE 120, also known as “2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile” or “HY-107538”, is a potent agonist of the G protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a significant role in various biological processes, including immune response and pain perception.
Mode of Action
YE 120 interacts with its target, GPR35, by binding to it and activating it . This interaction triggers a series of intracellular events, leading to the translocation of β-arrestin . The EC50 value of YE 120 in a dynamic mass redistribution (DMR) assay using HT-29 cells is 32 nM . It also displays partial agonist activity in a β-arrestin translocation assay with an EC50 of 10.2 µM .
Pharmacokinetics
It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies . The impact of these properties on the bioavailability of YE 120 would need further investigation.
Result of Action
The activation of GPR35 by YE 120 can lead to various molecular and cellular effects. For instance, it has been reported that YE 120 promotes wound closure in YAMC colonic epithelial and IEC-6 intestinal epithelial cell monolayers . This effect can be blocked by the GPR35 antagonist CID-2745687 .
properties
IUPAC Name |
2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWZFAPYKOARNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12138435 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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